excitation and emission spectrum of Trisulfo-Cy3 amine disodium
excitation and emission spectrum of Trisulfo-Cy3 amine disodium
An In-Depth Technical Guide to Trisulfo-Cy3 Amine: Properties and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Trisulfo-Cy3 amine disodium, a fluorescent dye integral to modern biological research. Designed for researchers, scientists, and drug development professionals, this document delves into the core photophysical principles, practical applications, and critical experimental considerations for leveraging this powerful tool.
Introduction: The Significance of Trisulfo-Cy3 in Fluorescent Labeling
Trisulfo-Cy3 amine is a member of the cyanine dye family, renowned for its brightness and photostability.[1] It is a water-soluble, orange-fluorescent dye characterized by an excitation maximum of approximately 555 nm and an emission maximum around 570 nm.[2] The "Trisulfo" designation refers to the three sulfonate groups (SO₃⁻) integrated into its structure. These negatively charged moieties render the molecule highly water-soluble, a critical feature that prevents aggregation and ensures compatibility with aqueous biological buffers.[3][4][] This eliminates the need for organic co-solvents, which can be detrimental to sensitive proteins.[][][7]
The defining feature for its application is the terminal primary amine group (-NH₂). This group serves as a reactive handle for covalent conjugation to molecules containing activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or to carboxyl groups directly, via activators like EDC.[2][8] This makes Trisulfo-Cy3 amine a versatile tool for labeling a wide array of biomolecules, including proteins, antibodies, and nucleic acids, enabling their detection and tracking in complex biological systems.[9][10]
Core Photophysical Principles and Properties
The utility of any fluorophore is dictated by its photophysical properties. Understanding these characteristics is paramount for designing robust and quantitative fluorescence-based experiments.
The Jablonski Diagram: Visualizing Fluorescence
The process of fluorescence is best described by the Jablonski diagram, named after the Polish physicist Aleksander Jablonski.[11][12][13] The diagram illustrates the electronic and vibrational states of a molecule and the transitions that occur upon light absorption and emission.
-
Excitation: A photon of light is absorbed by the fluorophore, promoting an electron from its ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂).[14]
-
Non-Radiative Relaxation: The excited electron rapidly loses energy without emitting light, relaxing to the lowest vibrational level of the S₁ state. This process, known as internal conversion and vibrational relaxation, is extremely fast.[12]
-
Fluorescence Emission: The electron returns to the ground state (S₀) from the S₁ state, releasing the excess energy as a photon of light.[11][12] Because energy was lost during the non-radiative relaxation step, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference is known as the Stokes Shift.
Caption: Workflow for labeling a protein with an amine-reactive Cy3 dye.
Step-by-Step Protocol for Protein Labeling with Sulfo-Cy3 NHS Ester
This protocol is optimized for labeling 1 mg of a typical IgG antibody.
1. Reagent Preparation:
- Protein Solution: Prepare the protein (e.g., antibody) in an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate. The optimal protein concentration is between 1-10 mg/mL. [15][16]Ensure any stabilizers like BSA or buffers containing primary amines (e.g., Tris) have been removed via dialysis or buffer exchange.
- Reaction Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. [16][17]This pH is critical for efficient labeling.
- Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL. [18] 2. The Labeling Reaction:
- Adjust the pH of the protein solution to 8.3 by adding the reaction buffer. [18] * Calculate the required volume of dye stock. A 10- to 20-fold molar excess of dye to protein is a good starting point for antibodies. [15] * While gently stirring the protein solution, add the calculated volume of dye stock solution dropwise. [19][17] * Incubate the reaction for 1 hour at room temperature, protected from light. [18][19] 3. Purification of the Conjugate:
- The most critical step is to separate the labeled protein from the unreacted, free dye. Unbound dye can lead to high background and inaccurate results. [20] * Size-Exclusion Chromatography (SEC): This is the most common and effective method. Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). [17][20] * Apply the reaction mixture to the top of the column.
- Elute the conjugate with the storage buffer. The labeled protein, being larger, will elute first as a colored band, while the smaller, free dye molecules are retained longer and elute later. [17] * Collect the fractions containing the colored protein conjugate.
4. Characterization and Storage:
- Degree of Labeling (DOL): Determine the average number of dye molecules per protein. This is done spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at ~555 nm (for the Cy3 dye).
- Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, often with an added stabilizer like BSA (if compatible with downstream applications). [18]
Troubleshooting and Advanced Considerations
Problem: Low Labeling Efficiency
-
Cause: Incorrect pH; presence of competing amine-containing substances (e.g., Tris buffer); hydrolyzed NHS ester.
-
Solution: Verify the reaction buffer pH is between 8.3-8.5. [16]Ensure the protein is in an amine-free buffer. Use freshly prepared dye stock solution, as NHS esters are moisture-sensitive. [21] Problem: High Background Fluorescence
-
Cause: Incomplete removal of unbound dye. [22]* Solution: Ensure thorough purification. If using SEC, do not overload the column and collect fractions carefully to avoid contamination with free dye. For particularly "sticky" dyes, a second round of purification or a different method like ion-exchange chromatography may be necessary. [23] Problem: Rapid Photobleaching
-
Cause: High excitation light intensity; presence of molecular oxygen. [22]* Solution: Reduce the laser power or exposure time during imaging. Use a commercial anti-fade mounting medium, which contains oxygen scavengers to protect the fluorophore from photobleaching. [22]
Conclusion
Trisulfo-Cy3 amine and its reactive derivatives represent a cornerstone technology in biological and biomedical research. Its exceptional water solubility, bright fluorescence, and stable photophysical properties make it a reliable and versatile tool. By understanding the fundamental principles of its fluorescence and adhering to validated protocols for conjugation and purification, researchers can effectively harness the power of Trisulfo-Cy3 to illuminate complex biological processes with high sensitivity and specificity.
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Physics of Fluorescence - the Jablonski Diagram. NIGHTSEA. [Link]
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What is the Jablonski Diagram?. HORIBA. [Link]
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Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. ACS Publications. [Link]
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Sulfo Cyanine3 Dye. AxisPharm. [Link]
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